molecular formula C16H13Cl2NO3 B5140471 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one

3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B5140471
M. Wt: 338.2 g/mol
InChI Key: NFFGDXKXOVFESX-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorophenyl group, a phenoxymethyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of 3,4-dichlorophenyl isocyanate with phenoxymethyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidinones with different functional groups.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide.

    3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea: Another herbicidal compound with similar structural features.

Uniqueness

3-(3,4-Dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one stands out due to its unique oxazolidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c17-14-7-6-11(8-15(14)18)19-9-13(22-16(19)20)10-21-12-4-2-1-3-5-12/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFGDXKXOVFESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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